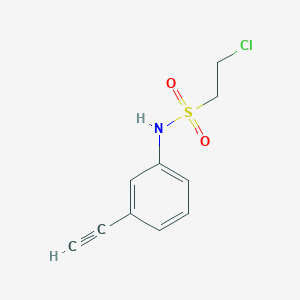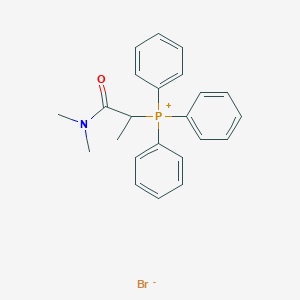
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide: is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-(dimethylamino)propan-1-one under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Generation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is widely used for the synthesis of alkenes from carbonyl compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ability to form stable phosphonium salts makes it useful in the study of cellular processes and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a versatile reagent makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on enzymes or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium chloride
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium iodide
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium fluoride
Uniqueness: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. The choice of counterion can affect the compound’s performance in various applications, making it distinct from its chloride, iodide, and fluoride counterparts.
Propiedades
Fórmula molecular |
C23H25BrNOP |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)
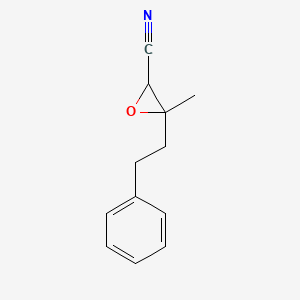


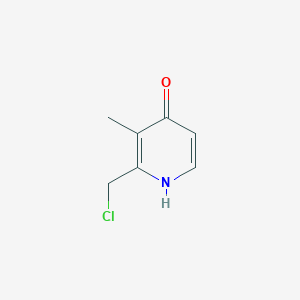
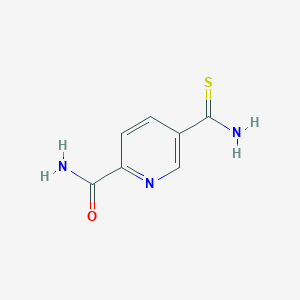
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)


